2-{4-[1-(Pyridin-4-ylmethyl)piperidin-4-yl]piperazin-1-yl}ethanol
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Overview
Description
2-{4-[1-(4-PYRIDYLMETHYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL is a complex organic compound that features a piperazine ring substituted with a pyridylmethyl group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[1-(4-PYRIDYLMETHYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-{4-[1-(4-PYRIDYLMETHYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyridyl ring can be reduced under specific conditions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Alkyl halides and strong bases like sodium hydride are often used.
Major Products
The major products formed from these reactions include various substituted piperazines and pyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-{4-[1-(4-PYRIDYLMETHYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals
Mechanism of Action
The mechanism of action of 2-{4-[1-(4-PYRIDYLMETHYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-(1-Methyl-4-piperidinyl)piperazine: This compound shares a similar piperazine core but differs in its substitution pattern.
2-(4-Piperidinyl)ethanol: Similar in having a piperidine ring and an ethanol group, but lacks the pyridylmethyl substitution.
2-(4-Benzyl-1-piperazinyl)-1-phenylethanone hydrobromide: Another piperazine derivative with different substituents.
Uniqueness
2-{4-[1-(4-PYRIDYLMETHYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H28N4O |
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Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-[4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C17H28N4O/c22-14-13-19-9-11-21(12-10-19)17-3-7-20(8-4-17)15-16-1-5-18-6-2-16/h1-2,5-6,17,22H,3-4,7-15H2 |
InChI Key |
QQXUUXNSRGIZDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)CCO)CC3=CC=NC=C3 |
Origin of Product |
United States |
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